molecular formula C8H10N2O2 B034494 2-Amino-4,6-dimethylnicotinic acid CAS No. 106837-89-2

2-Amino-4,6-dimethylnicotinic acid

Cat. No.: B034494
CAS No.: 106837-89-2
M. Wt: 166.18 g/mol
InChI Key: XITZJLJVSFQXLV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylnicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and methyl groups at the 4- and 6-positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,6-dimethylnicotinic acid can be achieved through several methods. One common approach involves the reaction of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines. This reaction is typically carried out in acetic anhydride, resulting in the formation of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . Another method involves the reaction of the ethyl ester or anilides of this compound with urea or ammonium thiocyanate, leading to the formation of 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4,6-dimethylnicotinic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Aminonicotinic Acid: Lacks the methyl groups at the 4- and 6-positions.

    4,6-Dimethylnicotinic Acid: Lacks the amino group at the 2-position.

    2-Amino-4,6-Dimethylpyridine: Lacks the carboxylic acid group.

Uniqueness

2-Amino-4,6-dimethylnicotinic acid is unique due to the presence of both the amino group and the methyl groups on the pyridine ring. This structural feature allows it to participate in a variety of chemical reactions and form diverse derivatives with potential biological activities .

Biological Activity

Overview

2-Amino-4,6-dimethylnicotinic acid (ADMN) is a heterocyclic organic compound belonging to the nicotinic acid family. Its structure features an amino group at the 2-position and methyl groups at the 4- and 6-positions on the pyridine ring, which contributes to its unique biological properties. This article explores the biological activity of ADMN, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

ADMN exhibits its biological effects through various mechanisms:

  • Chemical Reactions : The amino group at the 2-position is reactive and can participate in nucleophilic substitution reactions. This allows ADMN to form derivatives that may possess enhanced biological activity.
  • Formation of Derivatives : When reacted with triethyl orthoformate in acetic anhydride, ADMN can produce derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine. These derivatives are of interest due to their potential pharmacological properties .

Biological Activity and Research Findings

Recent studies have highlighted several important aspects of ADMN's biological activity:

Anticancer Properties

Research has shown that certain derivatives of ADMN demonstrate significant cytotoxicity against cancer cell lines. For instance, a study on synthesized compounds derived from ADMN showed that one derivative exhibited an IC50 value of 1.81 μM against MDA-MB-231 breast cancer cells, which is more potent than Doxorubicin (IC50 = 3.18 μM)【2】.

CompoundIC50 (MDA-MB-231)IC50 (MCF-7)
Compound 3 (derived from ADMN)1.81 ± 0.1 μM2.85 ± 0.1 μM
Doxorubicin3.18 ± 0.1 μM4.17 ± 0.2 μM

Antimicrobial Activity

ADMN has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although more extensive research is needed to fully characterize its spectrum of activity and mechanism【1】【2】.

Case Studies

Several case studies have explored the synthesis and biological evaluation of ADMN derivatives:

  • Cytotoxicity Study : A comprehensive investigation into various synthesized derivatives revealed that certain compounds exhibited exceptional cytotoxicity against breast cancer cell lines, surpassing established chemotherapeutic agents【2】.
  • Fluorescence Properties : Research into the photophysical properties of ADMN derivatives indicated solvent-dependent shifts in fluorescence emission maxima, suggesting potential applications as fluorescent sensors in biochemical assays【2】.

Industrial Applications

ADMN serves as a precursor in the synthesis of various heterocyclic compounds including pyrido[2,3-d]pyrimidines, which have applications in medicinal chemistry and materials science【1】【3】.

Properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZJLJVSFQXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967302
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52834-01-2
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research papers provided?

A1: Both papers [, ] focus on the synthesis and characterization of a series of 2-amino-4,6-dimethylnicotinic acid arylamides. They detail the chemical reactions and conditions used to produce these compounds.

Q2: Is there any information on the potential applications of this compound arylamides?

A2: Unfortunately, the provided research papers [, ] do not explore potential applications of these compounds. They primarily focus on the synthetic methodologies and characterization of the synthesized this compound arylamides. Further research would be needed to understand their potential uses.

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